molecular formula C16H14N6O2 B2916270 (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide CAS No. 1448139-61-4

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide

Cat. No.: B2916270
CAS No.: 1448139-61-4
M. Wt: 322.328
InChI Key: QCXSLDSJHNAEGH-QPJJXVBHSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a methoxyphenyl group, a triazolyl-pyrimidinyl moiety, and a prop-2-enamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Synthesis of the Triazolyl-Pyrimidinyl Intermediate: This involves the reaction of 1H-1,2,4-triazole with pyrimidine derivatives under specific conditions to form the triazolyl-pyrimidinyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the triazolyl-pyrimidinyl intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form saturated amides.

    Substitution: The triazolyl-pyrimidinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the double bond can yield the corresponding saturated amide.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazolyl-pyrimidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

    (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enoic acid: Similar structure with a carboxylic acid group instead of an amide group.

Uniqueness

The uniqueness of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, triazolyl-pyrimidinyl moiety, and prop-2-enamide linkage makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-24-13-5-2-12(3-6-13)4-7-16(23)21-14-8-15(19-10-18-14)22-11-17-9-20-22/h2-11H,1H3,(H,18,19,21,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSLDSJHNAEGH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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